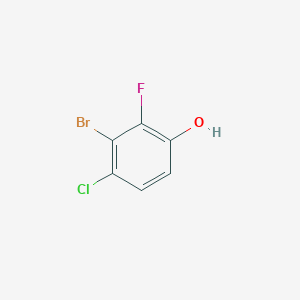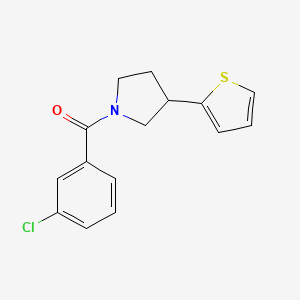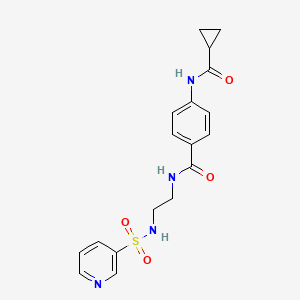
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA-Groove Binding Agents
The compound exhibits a serendipitous regioselective synthesis of DNA targeting agents. Specifically, it leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles through a one-pot cascade reaction. These molecules have the potential to bind to DNA grooves, making them valuable for cancer treatment and other therapeutic applications . The unique features of this protocol include facile scalability, excellent atom economy, and the use of readily available starting reactants.
Anticancer Properties
The synthesized analogs have been screened for their ability to bind with DNA duplexes. Notably, compound 14m demonstrates strong binding affinity to double-helical DNA, particularly within the minor groove. This interaction results in the formation of a stable complex, making it a promising candidate for cancer therapy .
Drug Development
Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, play a crucial role in drug development. The integration of CF3 with 1,2,4-triazoles enhances their pharmacological properties. This compound’s electron-withdrawing properties and hydrophobic surface area contribute to its potential as a drug candidate .
Agrochemical Applications
Trifluoromethyl-substituted 3-mercapto [1,2,4]triazole derivatives have drawn attention due to their diverse applications. These include anti-inflammatory, analgesic, antifungal, antibacterial, and antioxidant properties. Researchers explore their potential as agrochemicals and bioactive agents .
Chemoproteomics and Ligandability Studies
The compound N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide serves as a cysteine-reactive small-molecule fragment for chemoproteomic studies. It allows researchers to investigate traditionally druggable proteins as well as “undruggable” targets. Such studies are essential for understanding protein function and identifying potential drug targets .
Other Applications
While the above fields highlight key applications, further research may uncover additional uses for this compound. Its unique structure and functional groups make it an intriguing subject for exploration in various scientific contexts.
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA, specifically the minor groove of the DNA duplex . This interaction with DNA is crucial for its function and efficacy.
Mode of Action
The compound interacts with its target, the DNA duplex, by binding within the minor groove . This binding results in the formation of a stable complex through static quenching . The compound demonstrates a strong binding affinity with double-helical DNA .
Biochemical Pathways
The compound’s interaction with DNA affects the biochemical pathways involved in DNA replication and transcription. By binding to the minor groove of the DNA duplex, it can potentially influence the process of DNA replication and transcription, thereby affecting the downstream effects such as protein synthesis .
Result of Action
The result of the compound’s action is the formation of a stable complex with double-helical DNA, particularly within the minor groove . This interaction can potentially influence DNA replication and transcription, leading to changes at the molecular and cellular levels .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound was found to interact with calf thymus DNA at a physiological temperature of 37°C
Propiedades
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S2/c1-2-5-11(23)20-13-21-22-14(26-13)25-8-12(24)19-10-7-4-3-6-9(10)15(16,17)18/h3-4,6-7H,2,5,8H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLDSFIPVFAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)



![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2773918.png)

![2-{[4-(Hydroxymethyl)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2773921.png)


![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)